Y06036 vs. Y06137: Direct Comparison of BRD4(1) Binding Affinity (Kd)
Y06036 (6i) exhibits a binding affinity for the BRD4(1) bromodomain that is essentially equipotent to its closest structural analog, Y06137 (7m), with Kd values of 82 nM and 81 nM, respectively [1]. This direct comparison from the same study establishes that Y06036 is among the most potent compounds within this specific benzo[d]isoxazole series.
| Evidence Dimension | Binding Affinity to BRD4(1) |
|---|---|
| Target Compound Data | Kd = 82 nM |
| Comparator Or Baseline | Y06137 (7m) - Kd = 81 nM |
| Quantified Difference | 1 nM |
| Conditions | Cell-free assay (KINOMEscan or similar binding assay) |
Why This Matters
This data confirms Y06036 is a top-tier compound in its specific chemical series, ensuring maximal target engagement for downstream applications.
- [1] Zhang, M., et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). J. Med. Chem. 2018, 61, 7, 3037-3058. View Source
